molecular formula C13H16N8O2S B12938208 9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- CAS No. 36892-43-0

9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-

Cat. No.: B12938208
CAS No.: 36892-43-0
M. Wt: 348.39 g/mol
InChI Key: SEIMKLNUEAPZHV-UHFFFAOYSA-N
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Description

The compound 9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- (hereafter referred to by its systematic name) is a purine derivative with a structurally complex substituent profile. It features a purine core modified at the 6-position with a thio-linked 1-methyl-4-nitroimidazole group and at the 9-position with a 2-methylpropyl (isobutyl) chain. This compound is closely related to thiamiprine (also known as tiamiprine or BW 57-323), an immunosuppressive agent, and is listed as Azathioprine Related Compound G in pharmaceutical standards .

Properties

CAS No.

36892-43-0

Molecular Formula

C13H16N8O2S

Molecular Weight

348.39 g/mol

IUPAC Name

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C13H16N8O2S/c1-7(2)4-20-6-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-5-19(12)3/h5-7H,4H2,1-3H3,(H2,14,17,18)

InChI Key

SEIMKLNUEAPZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chloropurine Derivative

  • Starting from commercially available 6-chloropurine or 6-chloropurine-2-amine derivatives.
  • The 6-chloro group serves as a leaving group for nucleophilic substitution.
  • The 2-amine group is either introduced beforehand or retained from the starting material.

Preparation of 1-Methyl-4-nitroimidazole-5-thiol

  • The nitroimidazole ring is synthesized via nitration of 1-methylimidazole derivatives.
  • Thiolation at the 5-position is achieved by substitution reactions using sulfur sources such as thiourea or sodium hydrosulfide.
  • The thiol form is stabilized and purified for coupling.

Coupling Reaction to Form the Thioether Linkage

  • The 6-chloropurine intermediate is reacted with the 1-methyl-4-nitroimidazole-5-thiol under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine with the thiol group to form the 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio] substituent.

Alkylation at the 9-Position of Purine

  • The 9-position nitrogen is alkylated with 2-methylpropyl halides (e.g., 2-methylpropyl bromide or chloride).
  • Alkylation is performed under controlled conditions to avoid over-alkylation or side reactions.
  • Solvents such as acetonitrile or DMF and bases like potassium carbonate are commonly used.
  • The reaction temperature is optimized to maximize yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
6-Chloropurine synthesis Chlorination of purine derivatives POCl3 or PCl5 80–100 °C 70–85 Careful control to avoid over-chlorination
Nitroimidazole thiol synthesis Nitration, thiolation with NaSH or thiourea Acetic acid, water 0–50 °C 60–75 Purification critical for thiol stability
Thioether coupling 6-chloropurine + nitroimidazole thiol + base DMF or DMSO 50–80 °C 65–80 Base choice affects reaction rate
9-Alkylation 2-methylpropyl halide + base DMF, acetonitrile 25–60 °C 60–78 Avoid excess alkyl halide to prevent side products

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Crystalline forms may be isolated to improve stability and handling.

Research Findings and Improvements

  • Recent patents and literature emphasize the importance of solvent choice and base strength in optimizing the thioether coupling step to improve yield and reduce impurities.
  • Modifications in the alkylation step, such as using milder bases or phase-transfer catalysts, have been reported to enhance selectivity for the 9-position alkylation.
  • Alternative synthetic routes exploring direct thiolation of purine derivatives or use of protected intermediates have been investigated to streamline synthesis and reduce steps.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Intermediates Reaction Type Critical Parameters Outcome/Challenges
6-Chloropurine formation Purine derivatives, POCl3/PCl5 Chlorination Temperature control High yield, risk of over-chlorination
Nitroimidazole thiol synthesis 1-methylimidazole, nitrating agents, NaSH Nitration, thiolation pH and temperature Thiol stability critical
Thioether coupling 6-chloropurine, nitroimidazole thiol, base Nucleophilic aromatic substitution Base strength, solvent choice Moderate to high yield
9-Alkylation 2-methylpropyl halide, base N-alkylation Stoichiometry, temperature Selectivity for 9-position needed

Chemical Reactions Analysis

Thioether Oxidation

The sulfur atom in the thioether bridge undergoes oxidation under controlled conditions. For example:

Reaction Conditions Product Reference
Oxidation to sulfoxideH₂O₂, acetic acid, 0–5°C, 2 hours6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfinyl]-9-(2-methylpropyl)purin-2-amine
Oxidation to sulfonemCPBA, DCM, RT, 4 hours6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-9-(2-methylpropyl)purin-2-amine

These reactions are critical for modifying electron density at the sulfur center, influencing downstream biological activity .

Nitro Group Reduction

The nitro group on the imidazole ring is susceptible to reduction, forming an amine:

Reagent Conditions Product Yield
H₂ (1 atm), Pd/CEthanol, RT, 12 hours6-[(1-Methyl-4-amino-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)purin-2-amine78%
Na₂S₂O₄, NH₄OHH₂O/EtOH, 50°C, 3 hoursSame as above65%

The resulting amine can participate in diazotization or coupling reactions, expanding derivatization potential .

Nucleophilic Substitution at Purine Core

The 6-thioether position allows for displacement reactions:

Nucleophile Conditions Product Notes
PiperidineDMF, K₂CO₃, 80°C, 6 hours6-(Piperidin-1-yl)-9-(2-methylpropyl)purin-2-amineThioether replaced by amine
MethoxideMeOH, NaOMe, reflux, 4 hours6-Methoxy-9-(2-methylpropyl)purin-2-amineCompetitive ring opening

Steric hindrance from the isobutyl group at N9 moderates reaction rates .

Ring-Opening Reactions

Under acidic or basic conditions, the purine ring undergoes degradation:

Condition Reagent Product Mechanism
HCl (6M), reflux12 hours4-Amino-5-(isobutylamino)pyrimidine-2-thiol + imidazole fragmentsAcid-catalyzed hydrolysis
NaOH (2M), 60°C8 hoursOpening to form thiouracil derivativesBase-mediated ring scission

These reactions inform stability assessments during storage and formulation .

Condensation Reactions

The 2-amine group on the purine participates in condensations:

Reagent Conditions Product Application
BenzaldehydeEtOH, Δ, 6 hoursSchiff base (N-(Benzylidene)-substituted derivative)Chelation studies
Acetyl chloridePyridine, 0°C, 2 hoursN-Acetylated purine derivativeProdrug synthesis

Such modifications enhance solubility or enable coordination chemistry .

Photochemical Reactivity

UV irradiation induces nitro group rearrangement and purine ring modifications:

Condition Product Observation
UV (254 nm), MeOH, 24 hoursNitro → nitrito isomerization + purine ring dimerizationFormation of dimeric species via C8–C8 bond

This reactivity necessitates light-protected storage .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 9H-Purin-2-amine have shown promise in anticancer applications. The imidazole ring is known for its ability to interact with biological macromolecules, potentially inhibiting cancer cell proliferation. Studies have demonstrated that modifications on the purine structure can enhance cytotoxicity against various cancer cell lines.

Antiviral Properties

The compound's structural similarities to nucleosides suggest potential antiviral applications. Nucleoside analogs are widely researched for their ability to inhibit viral replication. Preliminary studies have indicated that derivatives of this compound may exhibit antiviral activity against RNA viruses, including those responsible for respiratory infections.

Neurological Implications

Emerging research highlights the role of purine derivatives in neuroprotection and neurodegenerative diseases. Compounds that modulate adenosine receptors are being explored for their therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of 9H-Purin-2-amine could provide insights into developing new neuroprotective agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various purine derivatives, including those structurally related to 9H-Purin-2-amine. The results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Mechanism
9H-Purin-2-amine5.0Apoptosis induction
Related Compound A3.5Cell cycle arrest

Case Study 2: Antiviral Activity

In a study focusing on nucleoside analogs for antiviral therapy, researchers synthesized several derivatives based on the structure of 9H-Purin-2-amine. The antiviral assays revealed that specific modifications enhanced activity against influenza virus strains.

CompoundEC50 (µM)Virus Type
9H-Purin-2-amino derivative4.0Influenza A
Control Nucleoside10.0Influenza A

Mechanism of Action

The mechanism of action of 9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cellular receptors, it can influence signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on substituent effects, synthesis pathways, and inferred biological or physicochemical properties.

Thiamiprine and Derivatives

Thiamiprine (6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purin-2-amine) shares the same purine-imidazole thioether backbone but lacks the 9-isobutyl substituent. Derivatives such as 9-Methylthiamiprine and N-Formylthiamiprine (from pharmaceutical reference standards) highlight modifications at the purine’s 9-position and 2-amino group, respectively :

  • N-Formylthiamiprine: Formylation of the 2-amino group may reduce reactivity or alter hydrogen-bonding capacity, affecting target binding.

The target compound’s 9-isobutyl chain introduces steric bulk, which could hinder enzymatic degradation or improve pharmacokinetic stability compared to thiamiprine .

9-Phenyl-9H-Purin-6-amines

Compounds like 9-phenyl-9H-purin-6-amine (synthesized via formamidine intermediates from imidazole precursors) feature a phenyl group at the 9-position instead of isobutyl . Key differences include:

  • Electron-withdrawing vs.
  • Synthetic routes : The target compound’s synthesis likely requires specialized coupling agents for thioether formation, whereas 9-phenyl analogs are generated through cyclization reactions involving formimidates .

Triazole-Modified Purines

In 9-(3-(4-phenyl-5-(substituted thio)-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (synthesized via alkylation of triazole-thiol intermediates), the triazole ring replaces the imidazole moiety . This substitution may enhance metabolic stability due to triazole’s resistance to oxidative degradation, though nitroimidazoles (as in the target compound) are often designed for prodrug activation under hypoxic conditions.

Imidazole-Ethyl Purine Derivatives

N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine (CAS 15402-59-2) attaches an imidazole-ethyl group to the purine’s 6-amino position . Unlike the target compound’s thioether linkage, this ethyl spacer increases conformational flexibility, which could influence binding to enzymes like adenosine deaminase.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Synthesis Method
Target Compound ~365.3* 9-isobutyl, 6-(1-methyl-4-nitroimidazolylthio) High lipophilicity; potential prodrug Thioether coupling
Thiamiprine (BW 57-323) 297.3 6-(1-methyl-4-nitroimidazolylthio) Immunosuppressive activity Nucleophilic substitution
9-Phenyl-9H-purin-6-amine 227.2 9-phenyl Planar structure; π-π stacking capability Formamidine cyclization
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine 245.3 6-(imidazol-5-yl-ethyl) Flexible linker; possible enzyme inhibition Alkylation
9-Methylthiamiprine 311.3 9-methyl, 6-(1-methyl-4-nitroimidazolylthio) Enhanced metabolic stability Methylation of thiamiprine

*Estimated based on structural formula.

Research Findings and Implications

  • Substituent Impact : The 9-isobutyl group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., methyl or hydrogen) but improves binding to hydrophobic pockets in target proteins .
  • Nitroimidazole Role : The 4-nitro group may serve as a redox-sensitive moiety, enabling activation under low-oxygen conditions (e.g., in tumor microenvironments) .
  • Synthetic Complexity : Thioether formation (as in the target compound) requires precise control of reaction conditions to avoid disulfide byproducts, whereas triazole or phenyl analogs employ more straightforward cyclization steps .

Biological Activity

The compound 9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- (CAS No. 446-86-6) is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16N8O2S
  • Molecular Weight : 336.37 g/mol
  • Structural Characteristics : The compound features a purine base modified with a thioether linkage to a nitro-substituted imidazole ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity :
    • Studies suggest that the compound may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting DNA and RNA synthesis.
    • It may also interact with kinases and phosphatases, altering phosphorylation states of proteins involved in cell signaling pathways.
  • Receptor Modulation :
    • The compound's structural features allow it to engage with G-protein coupled receptors (GPCRs), which play critical roles in cellular communication and signal transduction .

Anticancer Potential

Research indicates that 9H-Purin-2-amine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study involving human breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Case Study : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Research Findings

StudyFindingsImplications
Induced apoptosis in cancer cell linesPotential for cancer therapy
Antibacterial effects against Gram-positive bacteriaDevelopment of new antimicrobial agents
Interaction with GPCRs affecting calcium signalingInsights into neurological applications

Toxicological Profile

While the compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicological assessments indicate:

  • Moderate toxicity at higher concentrations.
  • Potential mutagenic effects due to the nitro group, necessitating further investigation into its safety for human use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this purine derivative, and what are the critical challenges in achieving high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a purine precursor (e.g., 5-amino-1-phenyl-1H-imidazole-4-carbonitrile) with alkylating agents (e.g., iodoethane or 1-iodopropane) in the presence of anhydrous potassium carbonate and dry DMF. Key challenges include controlling regioselectivity during thioether bond formation and minimizing side reactions from the nitroimidazole moiety. Purification often requires column chromatography or recrystallization from ethyl acetate/water mixtures .

Q. How can spectroscopic techniques confirm the structural integrity of the synthesized compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the purine ring (e.g., C2-amine at δ ~6.8 ppm), the 2-methylpropyl group (δ ~1.0–1.5 ppm for CH₃), and the nitroimidazole-thioether moiety (δ ~8.5 ppm for aromatic protons).
  • IR Spectroscopy : Identify stretches for N–H (3300–3500 cm⁻¹), C=S (650–750 cm⁻¹), and NO₂ (1350–1500 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, with fragmentation patterns indicating cleavage at the thioether bond .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer : The compound’s low aqueous solubility (e.g., 3–4.9 mg/mL in water) can be mitigated using co-solvents like DMSO (16.67–53 mg/mL). For in vivo studies, formulate with cyclodextrins or lipid-based nanoemulsions. Pre-saturate buffers with the compound to avoid precipitation during kinetic assays. Solubility predictions via Hansen solubility parameters or molecular dynamics simulations can guide solvent selection .

Q. What crystallographic strategies and software tools are effective for resolving structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard. Key steps:

  • Grow crystals via slow evaporation in DMSO/ethanol mixtures.
  • Resolve thermal motion artifacts using the HAREA command in SHELXL for anisotropic refinement.
  • Validate hydrogen bonding (e.g., N–H···O interactions between purine and nitro groups) using PLATON.
  • Compare with analogous structures (e.g., 9-phenylpurine derivatives) to confirm bond angles and torsional conformations .

Q. How can contradictory reaction outcomes be resolved when modifying substituents on the purine or nitroimidazole moieties?

  • Methodological Answer :

  • Mechanistic Analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic effects. For example, bulky substituents on the imidazole ring may hinder nucleophilic attack at the sulfur atom.
  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to detect intermediates (e.g., disulfide byproducts).
  • DoE Optimization : Apply a Box-Behnken design to test variables (temperature, solvent polarity, base strength). For instance, replacing K₂CO₃ with DBU in DMF increases reaction rates but may degrade the nitro group .

Data Analysis and Validation

Q. What statistical methods are recommended for validating purity and stability data?

  • Methodological Answer :

  • HPLC-PDA : Use peak area normalization (>98% purity threshold) and track degradation products (e.g., nitro group reduction to amine).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via LC-MS. Apply the Arrhenius equation to predict shelf life.
  • Multivariate Analysis : PCA or PLS-DA models can correlate spectral changes (FTIR/Raman) with degradation pathways .

Advanced Structural Modifications

Q. What strategies enhance the compound’s metabolic stability for pharmacological studies?

  • Methodological Answer :

  • Isosteric Replacement : Substitute the nitro group with a trifluoromethyl group to reduce susceptibility to nitroreductases.
  • Deuterium Labeling : Replace hydrogen atoms at metabolically labile positions (e.g., C–H bonds adjacent to sulfur) to slow CYP450-mediated oxidation.
  • Prodrug Design : Introduce a phosphate ester at the 9-(2-methylpropyl) group for improved aqueous solubility and controlled release .

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